molecular formula C18H19NO3 B495969 N-allyl-4-(2-phenoxyethoxy)benzamide

N-allyl-4-(2-phenoxyethoxy)benzamide

Cat. No.: B495969
M. Wt: 297.3g/mol
InChI Key: XGBSFJOYBXNQSZ-UHFFFAOYSA-N
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Description

N-allyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an allyl group attached to the amide nitrogen and a phenoxyethoxy substituent at the para position of the benzamide ring. This compound’s structure combines aromatic, ether, and amide functionalities, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous benzamide derivatives (e.g., ).

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3g/mol

IUPAC Name

4-(2-phenoxyethoxy)-N-prop-2-enylbenzamide

InChI

InChI=1S/C18H19NO3/c1-2-12-19-18(20)15-8-10-17(11-9-15)22-14-13-21-16-6-4-3-5-7-16/h2-11H,1,12-14H2,(H,19,20)

InChI Key

XGBSFJOYBXNQSZ-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The benzamide scaffold is highly versatile, with substitutions influencing physicochemical properties and bioactivity. Below is a comparison of N-allyl-4-(2-phenoxyethoxy)benzamide with structurally related compounds:

Compound Substituents Molecular Weight Key Properties/Applications Reference
This compound Allyl (N), 2-phenoxyethoxy (C4) ~339.4 g/mol* Potential CNS or antiparasitic activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl (N), benzoyl (C4) 315.4 g/mol Neuroleptic or receptor-binding studies
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide Hydroxy (C2), 3,4-dimethoxyphenethyl (N) 331.3 g/mol Antioxidant or anti-inflammatory activity
(E)-4-(2-ethoxyethoxy)-N-(4-styrylphenyl)benzamide Ethoxyethoxy (C4), styrylphenyl (N) 409.5 g/mol Photophysical applications
4-Chloro-N-(2-methoxyphenyl)benzamide Chloro (C4), 2-methoxyphenyl (N) 275.7 g/mol Crystallography studies
N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide tert-Butylphenyl (N), methoxy (C4), pyridinylethyl (N) 470.6 g/mol Kinase inhibition or drug design

*Calculated based on analogous compounds in .

Key Observations:
  • Substituent Position: The para-substituted phenoxyethoxy group in this compound enhances solubility compared to ortho-substituted analogs like 4-chloro-N-(2-methoxyphenyl)benzamide .
  • Bioactivity: Allyl and phenoxyethoxy groups may confer improved blood-brain barrier penetration relative to Rip-B’s dimethoxyphenethyl group, which is common in neuroleptics .
  • Synthetic Complexity : N-allyl derivatives require precise control of allylation conditions, as seen in the 66% yield for compound 85 in , contrasting with higher yields (80%) for simpler benzamides like Rip-B .

Pharmacokinetic and Toxicity Profiles

Benzamide derivatives exhibit diverse ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles:

  • 4-Chloro-N-(2-methoxyphenyl)benzamide : Higher LogP (~3.8) increases neurotoxicity risks, as observed in clinical benzamide poisoning cases .

*Estimated using fragment-based methods ().

Structural Insights from Crystallography

Single-crystal X-ray studies of analogs like 4-chloro-N-(2-methoxyphenyl)benzamide reveal planar benzamide cores with dihedral angles <10° between aromatic rings, stabilizing π-π interactions . This compound likely adopts a similar conformation, but the flexible phenoxyethoxy chain may reduce crystallinity compared to rigid substituents (e.g., styrylphenyl in ).

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